molecular formula C18H15Cl2F6N5O B2806132 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide CAS No. 338409-44-2

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide

Cat. No.: B2806132
CAS No.: 338409-44-2
M. Wt: 502.24
InChI Key: QOPFHLDEBLWEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide is a useful research compound. Its molecular formula is C18H15Cl2F6N5O and its molecular weight is 502.24. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is suggested that it may interact with proteins that are traditionally considered “druggable” as well as those that are considered “undruggable” or difficult to target .

Mode of Action

It is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . This suggests that it may interact with its targets through covalent bonding with cysteine residues, leading to changes in the function or stability of these proteins.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F6N5O/c19-12-5-10(17(21,22)23)7-27-15(12)29-14(32)9-30-1-3-31(4-2-30)16-13(20)6-11(8-28-16)18(24,25)26/h5-8H,1-4,9H2,(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPFHLDEBLWEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.